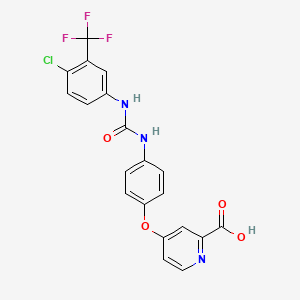

4-(4-(3-(4-Chlor-3-(trifluormethyl)phenyl)ureido)phenoxy)picolinsäure

Übersicht

Beschreibung

4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid, also known as 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid, is a useful research compound. Its molecular formula is C20H13ClF3N3O4 and its molecular weight is 451.786. The purity is usually 95%.

BenchChem offers high-quality 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung: Multikinase-Hemmung

Sorafenib Hydroxydemethylamine wird hauptsächlich als Chemotherapeutikum eingesetzt, da es mehrere Kinasen hemmen kann, die an der Proliferation von Tumorzellen und der Angiogenese beteiligt sind. Dies macht es effektiv bei der Verbesserung der Gesamtüberlebensraten bei Patienten mit hepatozellulärem Karzinom (HCC) und als Einzelwirkstofftherapie bei Nierenzellkarzinom .

Analgetische Forschung: Pharmakophormodelle

Die Verbindung wurde auf ihr Potenzial zur Entwicklung von Pharmakophormodellen für Analgetika untersucht. Eine Reihe von Derivaten wurde synthetisiert und charakterisiert, was auf ihre Nützlichkeit in der Schmerzmanagementforschung hindeutet .

Arzneimittel-Abgabesysteme

Forscher erforschen Sorafenib-basierte Arzneimittelabgabesysteme, um seine Wirksamkeit zu verbessern. Diese Systeme zielen darauf ab, die Abgabe des Arzneimittels an den Zielort zu verbessern, was möglicherweise sein therapeutisches Potenzial erhöht und Nebenwirkungen reduziert .

Antitumoraktivität von Sorafenib-Analoga

Eine neue Reihe von Sorafenib-Analoga und -Derivaten wurde entworfen, synthetisiert und als Tumorhemmer evaluiert, wobei Sorafenib als Leitverbindung verwendet wurde. Diese Studien konzentrieren sich auf Modifikationen unter Verwendung von Bioisosteren und dem Alkyl-Prinzip, um die Antitumoraktivität zu verstärken .

Hepatozelluläres Karzinom: „Fast Track“-Zulassung

Die FDA hat Sorafenib die „Fast Track“-Zulassung für die Therapie des fortgeschrittenen hepatozellulären Karzinoms erteilt, was seine Bedeutung bei der Behandlung von Leberkrebs unterstreicht .

6. Therapie des nicht-kleinzelligen Lungenkarzinoms (NSCLC) Jüngste Studien haben ein definitives therapeutisches Potenzial von Sorafenib in NSCLC-Zelllinien, Xenograften und Humanpatienten gezeigt, was auf seine Rolle bei der Behandlung von Lungenkrebs hindeutet .

Biochemische Analyse

Biochemical Properties

It is known that this compound can be used in the preparation of Sorafenib , an oral multikinase inhibitor used for the treatment of hepatocellular carcinoma, renal carcinoma, and differentiated thyroid carcinoma .

Cellular Effects

Sorafenib, which this compound is used to prepare, has been shown to have significant inhibitory effects on solid tumors, especially hepatocellular carcinoma .

Molecular Mechanism

Sorafenib, which this compound is used to prepare, targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis .

Temporal Effects in Laboratory Settings

It is known that Sorafenib, which this compound is used to prepare, has been shown to attenuate tumor growth of human tumor xenografts in immunocompromised mice, reduce tumor angiogenesis, and increase tumor apoptosis in models of hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid carcinoma .

Dosage Effects in Animal Models

Sorafenib, which this compound is used to prepare, has been shown to have significant inhibitory effects on solid tumors, especially hepatocellular carcinoma .

Metabolic Pathways

Sorafenib, which this compound is used to prepare, is metabolized by cytochrome P450 (CYP) 3A4-mediated oxidation and uridine diphosphate glucuronosyl transferase (UGT) 1A9-mediated glucuronidation .

Transport and Distribution

Sorafenib, which this compound is used to prepare, is known to be distributed widely in the body .

Subcellular Localization

Sorafenib, which this compound is used to prepare, is known to target cell surface tyrosine kinase receptors and downstream intracellular kinases .

Eigenschaften

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)31-14-7-8-25-17(10-14)18(28)29/h1-10H,(H,28,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCWVRAYBZXUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012058-78-4 | |

| Record name | 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012058784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOYLAMINO)PHENOXY)PYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9ZAV58U4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL-](/img/structure/B570826.png)

![1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose](/img/structure/B570842.png)